molecular formula C9H12O4 B14655216 3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one CAS No. 52599-72-1

3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one

Cat. No.: B14655216
CAS No.: 52599-72-1
M. Wt: 184.19 g/mol
InChI Key: UWCCYQLVTIOBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with readily available starting materials such as butanoyl chloride, methylfuran, and hydroxylating agents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and controlled temperatures ranging from room temperature to reflux conditions.

    Purification: The product can be purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Another furan derivative with similar chemical properties.

    5-Methylfurfural: A related compound with a different functional group.

    4-Hydroxy-2-methylfuran-3-one: A structurally similar compound with different substituents.

Uniqueness

3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its combination of a butanoyl group, hydroxyl group, and methyl group on the furan ring makes it a versatile compound for various applications.

Properties

CAS No.

52599-72-1

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

4-butanoyl-3-hydroxy-2-methyl-2H-furan-5-one

InChI

InChI=1S/C9H12O4/c1-3-4-6(10)7-8(11)5(2)13-9(7)12/h5,11H,3-4H2,1-2H3

InChI Key

UWCCYQLVTIOBLI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(OC1=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.